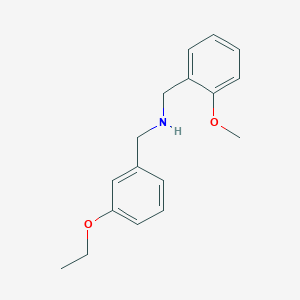![molecular formula C13H21BrN2O2 B268137 N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(methylamino)propyl]amine](/img/structure/B268137.png)
N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(methylamino)propyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(methylamino)propyl]amine, commonly known as "Bromo-DMA," is a chemical compound that belongs to the family of phenethylamines. It is a psychoactive drug that has gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of Bromo-DMA is not fully understood. However, it is believed to work by modulating the levels of serotonin, dopamine, and norepinephrine in the brain. It has been suggested that Bromo-DMA acts as a serotonin receptor agonist, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
Bromo-DMA has been found to increase the levels of serotonin, dopamine, and norepinephrine in the brain. It has also been shown to decrease the levels of cortisol, a stress hormone. These biochemical changes may contribute to the therapeutic effects of Bromo-DMA. Physiologically, Bromo-DMA has been found to increase heart rate and blood pressure in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Bromo-DMA in lab experiments is its potential therapeutic applications. It may serve as a useful tool for studying the neurochemical mechanisms underlying mental health disorders. However, one limitation is that the effects of Bromo-DMA may vary depending on the species and strain of animal used in the experiment.
Zukünftige Richtungen
There are several future directions for the study of Bromo-DMA. One area of research is to investigate its potential therapeutic applications in humans. Another area of research is to further elucidate its mechanism of action and its effects on various neurotransmitter systems. Additionally, the safety and toxicity of Bromo-DMA need to be thoroughly studied before it can be considered for clinical use.
In conclusion, Bromo-DMA is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of Bromo-DMA and its effects on the human body.
Synthesemethoden
The synthesis of Bromo-DMA involves the reaction of 3-bromo-4,5-dimethoxybenzaldehyde with 3-(methylamino)propylamine in the presence of a reducing agent such as sodium borohydride. The final product is obtained through purification and isolation techniques such as chromatography.
Wissenschaftliche Forschungsanwendungen
Bromo-DMA has been studied for its potential therapeutic applications in the treatment of various mental health disorders such as depression, anxiety, and PTSD. Several studies have shown that Bromo-DMA has anxiolytic and antidepressant effects in animal models. Additionally, it has been found to enhance cognitive function and memory retention in rats.
Eigenschaften
Produktname |
N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(methylamino)propyl]amine |
|---|---|
Molekularformel |
C13H21BrN2O2 |
Molekulargewicht |
317.22 g/mol |
IUPAC-Name |
N//'-[(3-bromo-4,5-dimethoxyphenyl)methyl]-N-methylpropane-1,3-diamine |
InChI |
InChI=1S/C13H21BrN2O2/c1-15-5-4-6-16-9-10-7-11(14)13(18-3)12(8-10)17-2/h7-8,15-16H,4-6,9H2,1-3H3 |
InChI-Schlüssel |
YYSDRNYEBMUBPH-UHFFFAOYSA-N |
SMILES |
CNCCCNCC1=CC(=C(C(=C1)Br)OC)OC |
Kanonische SMILES |
CNCCCNCC1=CC(=C(C(=C1)Br)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-isopropoxypropyl)amine](/img/structure/B268060.png)

![2-{[1-({[1-(Hydroxymethyl)propyl]amino}methyl)-2-naphthyl]oxy}acetamide](/img/structure/B268063.png)
![2-(4-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine](/img/structure/B268078.png)
![N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)-1-phenylethanamine](/img/structure/B268079.png)
![N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-N-[2-(dimethylamino)ethyl]amine](/img/structure/B268092.png)

![2-{[2-({[5-(2-Chlorophenyl)-2-furyl]methyl}amino)ethyl]amino}ethanol](/img/structure/B268097.png)
![N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B268107.png)
![2-(2-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine](/img/structure/B268117.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-[3-(2-pyrimidinylsulfanyl)propyl]amine](/img/structure/B268133.png)

![1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol](/img/structure/B268136.png)
